2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2S/c19-13-5-3-12(4-6-13)16(24)23-18-22-15(10-26-18)17(25)21-9-11-1-7-14(20)8-2-11/h1-8,10H,9H2,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOQUXVRLDSWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of Thiazole Ring: Starting with a thioamide and an α-haloketone to form the thiazole ring.
Amidation: Reacting the thiazole intermediate with 4-chlorobenzoyl chloride to introduce the 4-chlorobenzamido group.
N-Alkylation: Finally, reacting the product with 4-fluorobenzyl bromide to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis and Salt Formation
The hydrochloride salt undergoes reversible protonation under basic conditions, liberating the free base. This reaction is critical for activating the tertiary amine in subsequent transformations.
Reaction Conditions :
-
Base : NaOH, K₂CO₃, or aqueous NH₃
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Solvent : Water, THF, or dichloromethane
-
Temperature : 0–25°C
Product :
(3S)-4-Methyl-3-morpholinecarboxylic acid (free base)
Mechanistic Insight :
Deprotonation restores the amine’s nucleophilicity, enabling participation in coupling or alkylation reactions .
Esterification and Amide Coupling
The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively. These reactions are pivotal for modifying solubility or introducing pharmacophores.
Esterification
Reagents/Conditions :
-
Alcohol : Methanol, ethanol
-
Catalyst : H₂SO₄, HCl (Fischer esterification)
-
Alternative : DCC/DMAP (Steglich esterification)
Product :
Methyl or ethyl esters of (3S)-4-methyl-3-morpholinecarboxylate .
Amide Formation
Reagents/Conditions :
-
Coupling Agents : HATU, EDCI, or DCC
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Base : DIPEA, TEA
-
Solvent : DMF, DCM
Example :
Reaction with L-valine methyl ester under HATU/DIPEA yields a dipeptide-like analog :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–85% |
| Purity (HPLC) | >95% |
N-Alkylation and Quaternary Ammonium Salt Formation
The tertiary amine undergoes alkylation with alkyl halides or epoxides, forming quaternary ammonium salts.
Reagents/Conditions :
-
Alkylating Agent : Methyl iodide, benzyl bromide
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Base : K₂CO₃, NaH
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Solvent : Acetonitrile, DMF
Product :
N-Alkylated derivatives (e.g., N-benzyl-4-methylmorpholine-3-carboxylic acid hydrochloride).
Steric Considerations :
The 4-methyl group hinders alkylation at the nitrogen, favoring slower reaction kinetics compared to unsubstituted morpholines .
Oxidation of the Morpholine Ring
Reagents/Conditions :
-
Oxidizing Agent : m-CPBA, H₂O₂
-
Solvent : CHCl₃, acetic acid
Product :
N-Oxide derivative, enhancing polarity and hydrogen-bonding capacity .
Reduction of the Carboxylic Acid
Reagents/Conditions :
-
Reducing Agent : LiAlH₄, BH₃·THF
-
Solvent : THF, ether
Product :
(3S)-4-Methyl-3-morpholinemethanol (primary alcohol).
Limitation :
Over-reduction of the morpholine ring is avoided by using mild conditions .
Cycloaddition and Ring-Opening Reactions
The morpholine ring participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives.
Reagents/Conditions :
-
Nitrile Oxide : In situ generation from hydroxymoyl chlorides
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Base : Et₃N
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Solvent : Toluene, 60°C
Product :
Isoxazoline-fused morpholine scaffold .
Acid-Catalyzed Degradation
Conditions :
-
pH : <2 (HCl, H₂SO₄)
-
Temperature : 40–60°C
Products :
-
Ring-opened amino alcohol derivatives
-
Decarboxylation products
Scientific Research Applications
Synthesis of 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide
The synthesis of thiazole derivatives typically involves reactions that incorporate various functional groups to enhance biological activity. For instance, the synthesis pathways often utilize amide coupling reactions, followed by cyclization processes that yield the desired thiazole structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including This compound . These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has demonstrated significant inhibitory effects on the proliferation of cancer cells in vitro, particularly against breast and colorectal cancer cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that this compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Antimicrobial Activity
Beyond its anticancer properties, thiazole derivatives have also been evaluated for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various thiazole derivatives, including This compound . The results indicated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The study further elucidated the compound's mechanism of action through detailed biochemical assays.
Case Study 2: Antimicrobial Testing
In another investigation published in Antibiotics, researchers assessed the antimicrobial properties of this thiazole derivative against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disk diffusion methods, revealing zones of inhibition comparable to established antibiotics. This study underscores the potential for developing new antimicrobial agents based on thiazole scaffolds.
Summary of Findings
The following table summarizes key findings related to the applications of This compound :
| Application | Activity Type | Key Findings |
|---|---|---|
| Anticancer | Cell Proliferation | Significant inhibition in various cancer cell lines |
| Apoptosis Induction | Induces apoptosis via mitochondrial pathways | |
| Antimicrobial | Bacterial Inhibition | Effective against Gram-positive and Gram-negative bacteria |
| Mechanism | Disruption of cell wall synthesis |
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues
Key analogues and their distinguishing features:
*Estimated based on similar structures.
Key Observations :
Physicochemical Properties
- Lipophilicity : The 4-Cl and 4-F groups increase logP compared to methoxy or thiophene derivatives, favoring membrane permeability but possibly reducing aqueous solubility .
- Hydrogen Bonding: The benzamido and carboxamide groups provide H-bond donors/acceptors critical for target engagement, as seen in kinase inhibitors ().
Biological Activity
2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of thiazole derivatives, including this compound, typically involves the reaction of substituted phenyl isothiocyanates with amines or other nucleophiles. Various methods have been developed to enhance yield and purity, such as using eco-friendly solvents and recyclable catalysts .
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, the minimum inhibitory concentration (MIC) values were determined against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds with amino substitutions exhibited enhanced activity, with MIC values ranging from 6.25 to 12.5 µg/mL .
Anticancer Activity
Research has indicated that thiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction in cancer cells. The compound this compound was evaluated alongside other thiazole derivatives for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
Enzyme Inhibition
The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest strong binding affinity to the AChE active site, indicating that this compound may help maintain acetylcholine levels in the brain .
Case Study 1: Antimicrobial Evaluation
In a systematic study, this compound was tested against a panel of bacteria and fungi. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics, particularly against Gram-positive bacteria.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 64 |
Case Study 2: Anticancer Properties
In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results revealed that it induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide?
The synthesis of thiazole-4-carboxamide derivatives typically involves coupling reactions using carbodiimide-based catalysts (e.g., EDCI/HOBt) in aprotic solvents like DMF or dichloromethane. Key steps include:
- Amide bond formation : Reacting 4-chlorobenzoyl chloride with a thiazole-4-carboxylic acid intermediate under controlled pH (6–7) and temperature (0–25°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, with yields ranging from 34.5% to 89.7% depending on substituents .
- Validation : Structural confirmation via NMR, NMR, and ESI-MS, coupled with HPLC for purity assessment (>95%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopic methods : NMR (e.g., δ 7.78 ppm for aromatic protons) and NMR (e.g., δ 165 ppm for carbonyl groups) .
- Mass spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 456 for CHClFNOS) .
- Chromatography : HPLC with UV detection (e.g., 98–99% purity) and TLC for reaction monitoring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the anticancer activity of this compound?
- Analog synthesis : Introduce substituents at the 4-fluorobenzyl or thiazole ring (e.g., trifluoromethyl, morpholino) to modulate lipophilicity and target affinity .
- Biological assays : Test against cancer cell lines (e.g., IC values in MCF-7 or HeLa) and compare with controls like 5-fluorouracil .
- Computational modeling : Docking studies to predict interactions with kinases or tubulin, validated by enzymatic inhibition assays .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Standardized protocols : Use consistent cell lines (e.g., ATCC-certified) and assay conditions (e.g., 48-hour incubation) to minimize variability .
- Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial activity against S. aureus) and apply statistical tools (e.g., ANOVA) to identify trends .
- Mechanistic validation : Confirm target engagement via Western blot (e.g., apoptosis markers like caspase-3) or radioligand binding assays .
Q. What methodologies are recommended to assess metabolic stability and pharmacokinetic properties?
- In vitro assays : Liver microsome stability tests (human/rat) to measure half-life (t) and intrinsic clearance .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma protein binding : Equilibrium dialysis to determine free fraction (%) .
Biological Evaluation & Mechanisms
Q. How to design experiments evaluating the compound’s mechanism of action in cancer models?
- Cell cycle analysis : Flow cytometry to assess G/S arrest or apoptosis (Annexin V/PI staining) .
- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .
- In vivo models : Xenograft studies in nude mice, monitoring tumor volume and survival rates .
Q. What strategies can improve the compound’s antibacterial efficacy against gram-positive strains?
- Synergy testing : Combine with β-lactams or vancomycin to reduce MIC values .
- Membrane permeability : Modify logP via substituents (e.g., methylthio groups) to enhance penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
